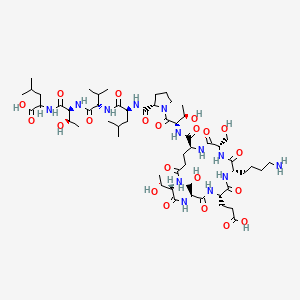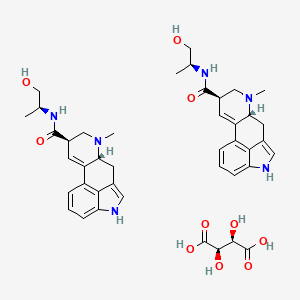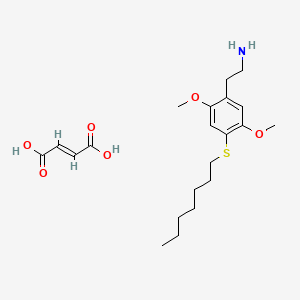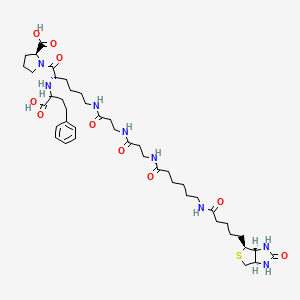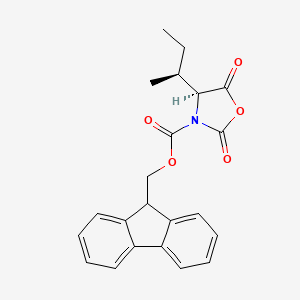
Fmoc-ile-N-carboxyanhydride
描述
Fmoc-ile-N-carboxyanhydride: is a derivative of isoleucine, an essential amino acid, and is used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group of amino acids during peptide synthesis. This protecting group is base-labile, meaning it can be removed under basic conditions without affecting other functional groups in the molecule .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-ile-N-carboxyanhydride typically involves the reaction of isoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions:
Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Common Reagents and Conditions:
Fmoc-Cl:
Piperidine: Used for the removal of the Fmoc group.
Sodium Bicarbonate: Used as a base in the synthesis of Fmoc-ile-N-carboxyanhydride.
Major Products:
Fmoc-Protected Amino Acids: These are intermediates in peptide synthesis.
Deprotected Amino Acids: These are the final products after the removal of the Fmoc group.
科学研究应用
Chemistry: Fmoc-ile-N-carboxyanhydride is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine group of amino acids, allowing for the stepwise addition of amino acids to form peptides .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays .
Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used to develop peptide-based drugs for the treatment of various diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various industrial applications .
作用机制
The mechanism of action of Fmoc-ile-N-carboxyanhydride involves the protection and deprotection of the amine group of amino acids. The Fmoc group is introduced through a nucleophilic substitution reaction with Fmoc-Cl. The protected amino acid can then be used in peptide synthesis. The Fmoc group is removed under basic conditions using piperidine, allowing for the sequential addition of amino acids to form peptides .
相似化合物的比较
- Fmoc-Glycine-N-carboxyanhydride
- Fmoc-L-methionine-N-carboxyanhydride
- Fmoc-O-tert-butyl-L-serine-N-carboxyanhydride
- Fmoc-L-valine-N-carboxyanhydride
Uniqueness: Fmoc-ile-N-carboxyanhydride is unique due to the presence of the isoleucine residue, which imparts specific structural and functional properties to the peptides synthesized using this compound. The isoleucine residue is hydrophobic and can influence the folding and stability of the peptide .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-[(2S)-butan-2-yl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-13(2)19-20(24)28-22(26)23(19)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3/t13-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDLNKUZTBFNOB-DJJJIMSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)

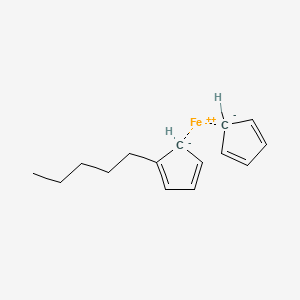


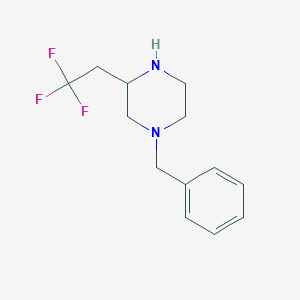
![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)
